molecular formula C16H14Cl2O4 B11943378 2,4-Dichlorobenzyl 3,4-dimethoxybenzoate CAS No. 502701-25-9

2,4-Dichlorobenzyl 3,4-dimethoxybenzoate

Cat. No.: B11943378
CAS No.: 502701-25-9
M. Wt: 341.2 g/mol
InChI Key: CGSWXJJEEVSFSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzyl 3,4-dimethoxybenzoate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of esterification and purification through recrystallization or chromatography would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,4-Dichlorobenzyl 3,4-dimethoxybenzoate is primarily used in early discovery research . Its applications span various fields, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorobenzyl 3,4-dimethoxybenzoate is unique due to its specific substitution pattern and potential applications in early discovery research. Its distinct chemical structure allows for unique interactions in various chemical and biological systems.

Properties

CAS No.

502701-25-9

Molecular Formula

C16H14Cl2O4

Molecular Weight

341.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H14Cl2O4/c1-20-14-6-4-10(7-15(14)21-2)16(19)22-9-11-3-5-12(17)8-13(11)18/h3-8H,9H2,1-2H3

InChI Key

CGSWXJJEEVSFSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=C(C=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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